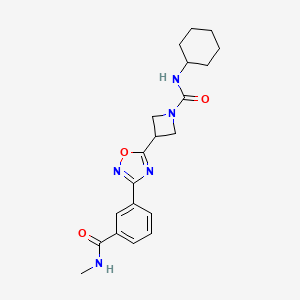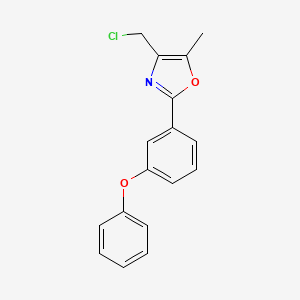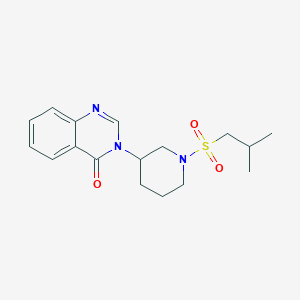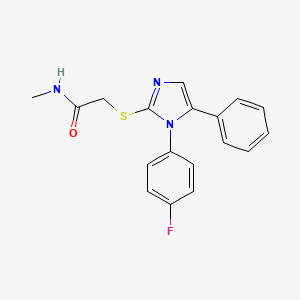
1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(oxolan-2-yl)pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(oxolan-2-yl)pyrrolidine-2-carboxylic acid, also known as Fmoc-L-proline-2-carboxylic acid, is a chemical compound widely used in scientific research. It is a derivative of proline, an amino acid that plays an essential role in protein synthesis and structure. Fmoc-L-proline-2-carboxylic acid is mainly used in peptide synthesis, a process that involves the creation of peptides by joining amino acids together.
Wirkmechanismus
1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(oxolan-2-yl)pyrrolidine-2-carboxylic acidne-2-carboxylic acid acts as a building block in peptide synthesis, allowing researchers to create peptides with specific sequences and structures. The compound is added to a growing peptide chain, and the amino acid sequence is determined by the order in which the amino acids are added. The resulting peptide can then be used for various applications, including drug discovery, biomarker identification, and structural biology.
Biochemical and Physiological Effects
1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(oxolan-2-yl)pyrrolidine-2-carboxylic acidne-2-carboxylic acid does not have any known biochemical or physiological effects on its own. It is a building block used in peptide synthesis and does not have any biological activity on its own.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(oxolan-2-yl)pyrrolidine-2-carboxylic acidne-2-carboxylic acid in peptide synthesis is its compatibility with solid-phase peptide synthesis. The compound can be easily coupled to a resin and used in automated peptide synthesis, allowing for the rapid and efficient creation of peptides. However, the synthesis of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(oxolan-2-yl)pyrrolidine-2-carboxylic acidne-2-carboxylic acid is complex and requires a high level of expertise and precision. Additionally, the compound is relatively expensive, which can limit its use in large-scale peptide synthesis.
Zukünftige Richtungen
There are several future directions for the use of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(oxolan-2-yl)pyrrolidine-2-carboxylic acidne-2-carboxylic acid in scientific research. One potential application is in the creation of peptide-based vaccines, which have shown promise in the treatment of various diseases, including cancer and infectious diseases. Additionally, 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(oxolan-2-yl)pyrrolidine-2-carboxylic acidne-2-carboxylic acid could be used in the creation of novel peptide-based drugs, which could have improved efficacy and fewer side effects compared to traditional small-molecule drugs. Finally, the use of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(oxolan-2-yl)pyrrolidine-2-carboxylic acidne-2-carboxylic acid in combination with other amino acids could lead to the creation of peptides with unique structures and properties, opening up new avenues for scientific research.
Synthesemethoden
The synthesis of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(oxolan-2-yl)pyrrolidine-2-carboxylic acidne-2-carboxylic acid involves several steps, including the protection of the amino and carboxyl groups, the activation of the carboxylic acid, and the coupling of the protected amino acid to a resin. The most common method for synthesizing 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(oxolan-2-yl)pyrrolidine-2-carboxylic acidne-2-carboxylic acid is the Fmoc strategy, which involves the use of Fmoc as a temporary protecting group for the amino group. The synthesis process is complex and requires a high level of expertise and precision.
Wissenschaftliche Forschungsanwendungen
1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(oxolan-2-yl)pyrrolidine-2-carboxylic acidne-2-carboxylic acid is widely used in scientific research, particularly in the field of peptide synthesis. Peptides are crucial molecules that play a vital role in various biological processes, including cell signaling, immune response, and enzymatic activity. 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(oxolan-2-yl)pyrrolidine-2-carboxylic acidne-2-carboxylic acid is used as a building block in the synthesis of peptides, allowing researchers to create peptides with specific sequences and structures.
Eigenschaften
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-3-(oxolan-2-yl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO5/c26-23(27)22-19(21-10-5-13-29-21)11-12-25(22)24(28)30-14-20-17-8-3-1-6-15(17)16-7-2-4-9-18(16)20/h1-4,6-9,19-22H,5,10-14H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDKHZZJEKIRCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2CCN(C2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-acetamidophenyl)-2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2802211.png)
![2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2802212.png)






![1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-3-[(dimethylamino)methyl]pyrrolidin-3-ol](/img/structure/B2802222.png)
![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(3-(methylthio)phenyl)methanone](/img/structure/B2802226.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B2802229.png)
